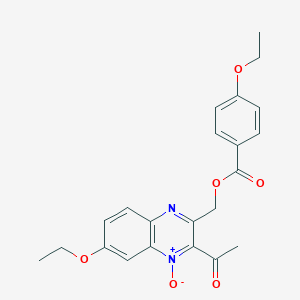
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of acetyl and ethoxy groups. The final step involves the esterification of the quinoxaline derivative with 4-ethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline N-oxide back to the parent quinoxaline.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Benzoxazole derivatives: Compounds with a benzoxazole core, which share some structural similarities with quinoxalines.
Uniqueness
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
862184-73-4 |
|---|---|
Formule moléculaire |
C22H22N2O6 |
Poids moléculaire |
410.4g/mol |
Nom IUPAC |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-ethoxybenzoate |
InChI |
InChI=1S/C22H22N2O6/c1-4-28-16-8-6-15(7-9-16)22(26)30-13-19-21(14(3)25)24(27)20-12-17(29-5-2)10-11-18(20)23-19/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
XUIMVFJALPXFDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OCC)[N+](=C2C(=O)C)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OCC)[N+](=C2C(=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356407.png)
![Butan-2-yl 2-amino-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356408.png)
![pentyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356411.png)
![Butan-2-yl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356412.png)
![Butan-2-yl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356413.png)
![propyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356417.png)
![propyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356418.png)
![Butan-2-yl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356419.png)
![propyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356420.png)
![propyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356421.png)
![Propyl 2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356423.png)
![propyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356424.png)
![benzyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356425.png)
![2-Methylpropyl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356431.png)
